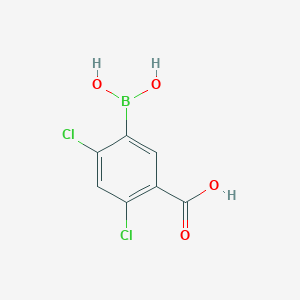

5-Carboxy-2,4-dichlorophenylboronic acid

CAS No.: 2121514-46-1

Cat. No.: VC3169849

Molecular Formula: C7H5BCl2O4

Molecular Weight: 234.83 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121514-46-1 |

|---|---|

| Molecular Formula | C7H5BCl2O4 |

| Molecular Weight | 234.83 g/mol |

| IUPAC Name | 5-borono-2,4-dichlorobenzoic acid |

| Standard InChI | InChI=1S/C7H5BCl2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,13-14H,(H,11,12) |

| Standard InChI Key | MPDMSIAATYXGCI-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1Cl)Cl)C(=O)O)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1Cl)Cl)C(=O)O)(O)O |

Introduction

Chemical Properties and Structure

Basic Information

5-Carboxy-2,4-dichlorophenylboronic acid is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Registry Number | 2121514-46-1 |

| Molecular Formula | C₇H₅BCl₂O₄ |

| Molecular Weight | 234.83 g/mol |

| IUPAC Name | 5-borono-2,4-dichlorobenzoic acid |

| SMILES Notation | O=C(O)C1=C(Cl)C=C(Cl)C(B(O)O)=C1 |

| Purity (Commercial) | Typically 95% |

This compound contains three functional groups: a boronic acid (-B(OH)₂), a carboxylic acid (-COOH), and two chlorine atoms at the 2- and 4-positions of the benzene ring .

Physical Properties

While specific physical property data for 5-Carboxy-2,4-dichlorophenylboronic acid is limited in the literature, it can be inferred from related phenylboronic acid compounds that it likely appears as a white to off-white crystalline solid. Based on the properties of similar compounds such as 3,4-dichlorophenylboronic acid, it would be expected to have relatively high melting point (potentially above 200°C), limited water solubility, and greater solubility in polar organic solvents like methanol, ethanol, and DMSO.

Synthesis and Preparation

Synthetic Routes

The synthesis of 5-Carboxy-2,4-dichlorophenylboronic acid likely follows routes similar to those established for related phenylboronic acids. Based on established synthetic methodologies for similar compounds, potential synthetic approaches may include:

-

Metallation-Borylation Sequence: Starting from 5-bromo-2,4-dichlorobenzoic acid or similar precursors, lithium-halogen exchange followed by treatment with a trialkyl borate and subsequent hydrolysis.

-

Palladium-Catalyzed Borylation: Direct borylation of 2,4-dichloro-5-carboxybenzoic acid using bis(pinacolato)diboron and a palladium catalyst, followed by hydrolysis to the boronic acid.

-

Protection-Borylation-Deprotection: For cases where direct borylation is challenging, protection of the carboxylic acid group may be necessary before introducing the boronic acid functionality.

These synthetic approaches would need to be optimized to address potential challenges arising from the presence of multiple functional groups.

Purification Methods

Purification of 5-Carboxy-2,4-dichlorophenylboronic acid likely involves techniques such as recrystallization from appropriate solvent systems, possibly including water-methanol or water-acetone mixtures. Column chromatography with carefully selected solvent systems could also be employed for purification, though the presence of the boronic acid group may complicate some separation methods due to its interaction with silica gel.

Chemical Reactivity

Boronic Acid Chemistry

Like other phenylboronic acids, 5-Carboxy-2,4-dichlorophenylboronic acid exhibits Lewis acidic properties due to the vacant p-orbital on the boron atom. This enables reversible complexation with Lewis bases, particularly compounds containing diol functionalities. This reactivity forms the basis of many applications of boronic acids in sensing, drug delivery, and materials science .

The boronic acid group in this compound can react with diols to form cyclic boronate esters, a process that is pH-dependent and reversible. At physiological pH, these boronate esters exist in an equilibrium between the trigonal planar and tetrahedral forms, with the equilibrium shifting toward the tetrahedral form as pH increases .

Suzuki-Miyaura Coupling Reactions

One of the most significant applications of phenylboronic acids is in Suzuki-Miyaura cross-coupling reactions, which enable the formation of carbon-carbon bonds between aryl halides and boronic acids using palladium catalysts. The 5-Carboxy-2,4-dichlorophenylboronic acid can potentially serve as a valuable coupling partner in these reactions, allowing for the synthesis of complex biaryl structures.

The reaction mechanism typically involves:

-

Oxidative addition of the aryl halide to the palladium(0) catalyst

-

Transmetalation with the boronic acid

-

Reductive elimination to form the carbon-carbon bond and regenerate the catalyst

The electron-withdrawing nature of the chlorine substituents and carboxylic acid group in 5-Carboxy-2,4-dichlorophenylboronic acid likely influences its reactivity in these coupling reactions, potentially making the transmetalation step more challenging but resulting in greater stability of the boronic acid itself.

Other Reactions

Beyond Suzuki coupling, 5-Carboxy-2,4-dichlorophenylboronic acid can potentially participate in various other transformations:

-

Chan-Lam Coupling: Copper-catalyzed coupling with amines, phenols, or heterocycles to form C-N, C-O, or C-S bonds.

-

Oxidation Reactions: Conversion to the corresponding phenol via oxidative deboronation.

-

Carboxylic Acid Chemistry: Independent reactions of the carboxylic acid group, including esterification, amide formation, and reduction.

-

Halogen Exchange: Potential substitution of the chlorine atoms under appropriate conditions.

The presence of multiple functional groups provides multiple reaction pathways, allowing for selective transformations depending on the reaction conditions employed.

Applications

Organic Synthesis

The bifunctional nature of 5-Carboxy-2,4-dichlorophenylboronic acid makes it a potentially valuable building block in organic synthesis. The boronic acid functionality enables participation in cross-coupling reactions, while the carboxylic acid group provides a handle for further derivatization. Potential synthetic applications include:

-

Synthesis of Biaryl Carboxylic Acids: Via Suzuki coupling reactions with various aryl or heteroaryl halides.

-

Preparation of Functionalized Benzoates and Benzamides: Through derivatization of the carboxylic acid group.

-

Development of Molecular Scaffolds: For pharmaceutical compounds, utilizing the directional preferences of the multiple functional groups.

Materials Science

Phenylboronic acid-containing polymers have attracted attention for their stimuli-responsive properties and potential applications in biomedical materials. These applications leverage the ability of boronic acids to form reversible covalent bonds with diols, creating materials that respond to changes in pH, glucose concentration, or other stimuli .

5-Carboxy-2,4-dichlorophenylboronic acid, with its additional functional groups, could be incorporated into polymeric systems to:

-

Enhance Crosslinking: Through both boronic acid and carboxylic acid interactions.

-

Improve pH Responsiveness: The presence of the carboxylic acid group could modulate the pH-dependent behavior of the boronic acid functionality.

-

Create Multifunctional Materials: With both sensing and drug delivery capabilities.

Analytical Methods

Spectroscopic Characterization

Characterization of 5-Carboxy-2,4-dichlorophenylboronic acid can be accomplished using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show signals for aromatic protons and the exchangeable protons of the boronic and carboxylic acid groups.

-

¹³C NMR would reveal the carbon framework and the characteristic shifts of the carboxyl and carbon-boron carbons.

-

¹¹B NMR would show a signal characteristic of arylboronic acids, typically around 30 ppm.

-

-

Infrared (IR) Spectroscopy:

Expected key bands include:-

O-H stretching vibrations of both the boronic acid and carboxylic acid groups (3200-3400 cm⁻¹)

-

C=O stretching of the carboxylic acid (1700-1725 cm⁻¹)

-

B-O stretching vibrations (1340-1310 cm⁻¹)

-

C-Cl stretching vibrations (600-800 cm⁻¹)

-

-

Mass Spectrometry:

Characteristic fragmentation patterns would include loss of OH groups from both the boronic acid and carboxylic acid moieties, as well as potential loss of chlorine atoms.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for the analysis and purification of 5-Carboxy-2,4-dichlorophenylboronic acid, though derivatization may be necessary for GC analysis due to the polar functional groups. Liquid chromatography coupled with mass spectrometry (LC-MS) would be particularly valuable for identification and purity assessment.

Biological Activities

Structure-Activity Relationships

The unique combination of functional groups in 5-Carboxy-2,4-dichlorophenylboronic acid could influence its biological activities in several ways:

-

The carboxylic acid group may enhance water solubility and provide additional hydrogen bonding interactions with biological targets.

-

The chlorine substituents can influence the electron density of the aromatic ring, potentially affecting the Lewis acidity of the boronic acid group and its interactions with biological molecules.

-

The positioning of these functional groups could create a specific three-dimensional arrangement that enables selective interactions with biological receptors or enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume